Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate

Catalog No.
S6603460
CAS No.
1092655-30-5
M.F
C48H102O4P2
M. Wt
805.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trihexyltetradecylphosphonium bis(2-ethylhexyl)pho...

CAS Number

1092655-30-5

Product Name

Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate

IUPAC Name

bis(2-ethylhexyl) phosphate;trihexyl(tetradecyl)phosphanium

Molecular Formula

C48H102O4P2

Molecular Weight

805.3 g/mol

InChI

InChI=1S/C32H68P.C16H35O4P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h5-32H2,1-4H3;15-16H,5-14H2,1-4H3,(H,17,18)/q+1;/p-1

InChI Key

SYVCSEMGQQNNFP-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC

Solvent for Separation Science

Due to its unique properties like high thermal stability, good ionic conductivity, and tunable polarity, Cyphos IL 666 is being explored as a solvent in separation science techniques. Research suggests its potential for extracting valuable metals and organic compounds from various mixtures. For instance, studies have demonstrated its effectiveness in separating rare earth elements () and lanthanides ().

Catalyst and Reaction Media

Cyphos IL 666's ability to dissolve a wide range of reactants and its tunable polarity make it an interesting candidate for catalysis research. Scientists are investigating its potential as a catalyst or reaction media for various organic transformations. Studies have explored its application in reactions like alkylation, hydroformylation, and Diels-Alder cycloadditions ().

Material Science Applications

The unique properties of Cyphos IL 666 are also attracting attention in material science research. Its potential applications include the development of task-specific ionic liquids (TSILs) for designing functional materials like lubricants, electrolytes, and ionic liquid polymers. Research suggests its use in creating lubricants with enhanced tribological properties () and electrolytes for energy storage devices ().

Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate is a phosphonium-based ionic liquid characterized by its unique chemical structure and properties. Its molecular formula is C₄₈H₁₀₂O₄P₂, and it features a high viscosity of approximately 1120 cP at 25 °C and a density of 0.91 g/cm³ at 23 °C . This compound belongs to a class of ionic liquids, which are salts that remain liquid at room temperature, making them valuable in various applications due to their low volatility and thermal stability.

: Its ability to dissolve a wide range of compounds makes it an excellent solvent in organic synthesis.
  • Electrolyte in Batteries: Due to its ionic conductivity, it can be used as an electrolyte in electrochemical cells.
  • Extraction Medium: It is employed in liquid-liquid extraction processes for metal ions and organic compounds.
  • Lubricants and Additives: Its properties allow it to function as an antiwear additive in lubricants .
  • Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate can be synthesized through several methods, typically involving the reaction of phosphonium salts with bis(2-ethylhexyl) phosphate. A common synthesis pathway includes:

    • Preparation of Phosphonium Salt: Reacting tetradecyl bromide with trihexyl phosphine.
    • Formation of Ionic Liquid: Mixing the resulting phosphonium salt with bis(2-ethylhexyl) phosphate under controlled conditions to yield the ionic liquid.

    This method ensures high purity and yields of the desired product .

    Studies on the interactions of trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate with various substances reveal its potential as a solvent and stabilizer for nanoparticles and biomolecules. The ionic liquid's ability to form stable dispersions enhances its applicability in fields such as materials science and biochemistry .

    Several compounds share structural similarities with trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate, each exhibiting unique properties:

    Compound NameMolecular FormulaKey Properties
    Trihexyl(tetradecyl)phosphonium bis(2-ethylhexyl)phosphateC₄₈H₁₀₂O₄P₂Similar viscosity and density; used similarly
    Tetrabutylammonium bis(2-ethylhexyl)phosphateC₂₄H₅₄O₄PLower viscosity; more volatile
    Hexadecyltrimethylammonium bromideC₂₁H₃₆BrNQuaternary ammonium compound; different applications
    Dodecyltrimethylammonium chlorideC₁₅H₃₃ClNUsed as a surfactant; lower thermal stability

    Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate stands out due to its higher thermal stability and lower volatility compared to many similar compounds, making it particularly useful in high-temperature applications where other ionic liquids may fail .

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    804.72533573 g/mol

    Monoisotopic Mass

    804.72533573 g/mol

    Heavy Atom Count

    54

    Dates

    Last modified: 11-23-2023

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